Methyl 3-(benzylamino)-2-((benzylamino)methyl)propanoate dihydrochloride

Description

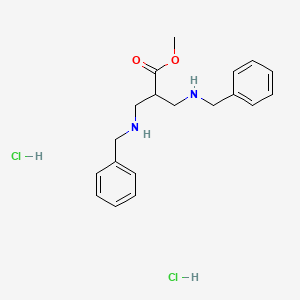

Methyl 3-(benzylamino)-2-((benzylamino)methyl)propanoate dihydrochloride is a bifunctional amine-containing ester derivative. Its structure features a propanoate backbone with two benzylamino groups: one at the 3-position and another attached via a methyl group at the 2-position. The dihydrochloride salt form enhances its solubility in polar solvents, making it suitable for applications in medicinal chemistry or as a synthetic intermediate.

Properties

Molecular Formula |

C19H26Cl2N2O2 |

|---|---|

Molecular Weight |

385.3 g/mol |

IUPAC Name |

methyl 3-(benzylamino)-2-[(benzylamino)methyl]propanoate;dihydrochloride |

InChI |

InChI=1S/C19H24N2O2.2ClH/c1-23-19(22)18(14-20-12-16-8-4-2-5-9-16)15-21-13-17-10-6-3-7-11-17;;/h2-11,18,20-21H,12-15H2,1H3;2*1H |

InChI Key |

IXYSHVRYRUOPSI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CNCC1=CC=CC=C1)CNCC2=CC=CC=C2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- β-Alanine derivatives or 2-amino-3-hydroxypropanoic acid derivatives serve as key starting materials.

- Benzylamine is the primary nucleophile introducing the benzylamino groups.

- Methylating agents such as dimethyl sulfate, methyl iodide, or dimethyl carbonate are used for esterification.

- Organic or inorganic bases facilitate amine substitution and methylation steps.

Stepwise Synthetic Route

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Protection or activation of amino acid starting material (e.g., (R)-2-amino-3-hydroxypropanoic acid) | Acetic anhydride in acetic acid, 30-35°C, 24 h | Forms acetamido intermediate to protect amine |

| 2 | Coupling with benzylamine to introduce benzylamino group | Benzylamine, base (e.g., triethylamine, 4-methylmorpholine), activator (e.g., isobutyl chloroformate), solvent (THF, MTBE, or methylene chloride) | Base and activator facilitate amide bond formation or substitution |

| 3 | O-Methylation of hydroxy or carboxylic acid groups | Methylating agent (dimethyl sulfate or methyl iodide), base (NaOH), polar solvent (water, methanol), 0-15°C | Converts hydroxy or acid groups to methyl esters |

| 4 | Purification and salt formation | Chromatography, crystallization, treatment with HCl to form dihydrochloride salt | Ensures high purity and stable salt form |

This synthetic sequence is adapted from processes described for related compounds such as lacosamide and other benzylamino-substituted propanoates.

Reaction Conditions and Solvent Systems

- Bases: Organic bases like triethylamine, diisopropylethylamine, and 4-methylmorpholine are preferred for amine coupling steps; inorganic bases such as sodium hydroxide are used for methylation.

- Solvents: Polar aprotic solvents (tetrahydrofuran, methyl tertiary butyl ether, methylene chloride) are common for coupling reactions; polar protic solvents (methanol, ethanol, water) are used for methylation and salt formation.

- Temperature: Coupling reactions typically occur at 0-25°C to control reaction rates and minimize side reactions; methylation is performed at low temperatures (0-15°C) to ensure selectivity.

Purification Techniques

- Chromatography (e.g., silica gel column chromatography) is employed to separate the desired product from impurities.

- Crystallization from appropriate solvents (ethyl acetate, isopropyl alcohol) is used to isolate the pure dihydrochloride salt.

- Washing steps with sodium bicarbonate, water, or sodium sulfate drying remove residual reagents and by-products.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | (R)-2-amino-3-hydroxypropanoic acid or derivatives |

| Amination Reagent | Benzylamine |

| Methylation Agent | Dimethyl sulfate, methyl iodide, or dimethyl carbonate |

| Base for Amination | Triethylamine, 4-methylmorpholine, diisopropylethylamine |

| Base for Methylation | Sodium hydroxide |

| Solvents | THF, MTBE, methylene chloride for amination; methanol, water for methylation |

| Temperature Range | 0-25°C for amination; 0-15°C for methylation |

| Purification | Chromatography, crystallization, washing with bicarbonate and drying |

| Final Form | Dihydrochloride salt obtained by treatment with HCl |

| Molecular Weight | 385.3 g/mol |

Research Findings and Notes

- The methylation step is crucial for forming the methyl ester moiety, which affects the compound's solubility and biological activity.

- The use of organic bases and activators like isobutyl chloroformate improves coupling efficiency and yield.

- The dihydrochloride salt form enhances compound stability and facilitates handling in pharmaceutical research.

- The synthetic route shares similarities with the preparation of lacosamide and related amino acid derivatives, indicating established methodologies can be adapted.

- Purity and yield depend heavily on the control of reaction temperature and stoichiometry of reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzylamino)-2-((benzylamino)methyl)propanoate dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the benzylamino groups are replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce primary or secondary amines.

Scientific Research Applications

Methyl 3-(benzylamino)-2-((benzylamino)methyl)propanoate dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(benzylamino)-2-((benzylamino)methyl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biochemical effects. The pathways involved in its mechanism of action are often studied using techniques such as molecular docking and biochemical assays to understand its effects at the molecular level.

Comparison with Similar Compounds

The compound is compared below with structurally related esters and amine derivatives, focusing on substituent patterns, synthesis methods, and spectral characteristics.

Spectral and Analytical Comparisons

Table 2: NMR Spectral Data of Selected Compounds

- Key Observations: Aromatic Protons: Compounds with benzylamino groups (e.g., 3c, 6) show characteristic aromatic proton signals at δ 7.20–7.35, absent in non-aromatic analogs like . Salt Effects: The target’s dihydrochloride form would likely exhibit broadened NH signals in 1H-NMR (similar to δ 9.00 in ) due to protonation.

Biological Activity

Methyl 3-(benzylamino)-2-((benzylamino)methyl)propanoate dihydrochloride (CAS: 1243306-84-4) is a compound with potential biological activity, particularly in pharmacological applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H26Cl2N2O2

- Molecular Weight : 385.33 g/mol

- IUPAC Name : this compound

- Structure : The compound features a complex structure with two benzylamino groups attached to a propanoate backbone, contributing to its biological interactions.

Anticancer Properties

Recent studies have highlighted the compound's potential anticancer activity. For instance, derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways critical for cancer cell proliferation.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A-431 (epidermoid carcinoma) | <10 | Bcl-2 inhibition |

| Compound B | Jurkat (T-cell leukemia) | <15 | Apoptosis induction |

| This compound | TBD | TBD | TBD |

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes involved in metabolic pathways. For example, some benzylamino derivatives are known to inhibit tyrosinase, an enzyme crucial for melanin production, which has implications in skin disorders and pigmentation treatments.

Neuroprotective Effects

Preliminary research suggests that this compound may exhibit neuroprotective properties. Studies indicate that related compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

-

Study on Anticancer Activity :

A study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations below 20 µM. The study concluded that the compound could be a candidate for further development in cancer therapies. -

Tyrosinase Inhibition Study :

Research focusing on enzyme inhibition demonstrated that derivatives of this compound exhibited competitive inhibition against tyrosinase. The IC50 values were significantly lower than those of standard inhibitors like kojic acid, suggesting enhanced efficacy in treating hyperpigmentation disorders.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrophobic Interactions : The presence of multiple aromatic rings facilitates hydrophobic interactions with target proteins.

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for tumor growth and melanin synthesis.

- Induction of Apoptosis : Evidence suggests that this compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(benzylamino)-2-((benzylamino)methyl)propanoate dihydrochloride, and how can reaction conditions be optimized for yield and purity?

The compound can be synthesized via multi-step condensation reactions. A plausible route involves:

- Step 1 : Coupling methyl 2-(benzylamino)acetate with a malonate derivative (e.g., methyl malonyl chloride) to form an intermediate ester .

- Step 2 : Introducing a second benzylamino group via nucleophilic substitution or reductive amination, ensuring stereochemical control if required.

- Step 3 : Treating the final product with hydrochloric acid to form the dihydrochloride salt, enhancing solubility and stability .

Optimization : Adjust reaction temperature (e.g., room temperature for acid-sensitive steps) and stoichiometry of coupling reagents (e.g., HATU/EDC). Monitor by TLC or HPLC to minimize side products like over-alkylated species .

Q. How can the structure of this compound be characterized, particularly the positions of benzylamino groups and the dihydrochloride salt?

- Nuclear Magnetic Resonance (NMR) : Use -NMR to identify benzyl protons (δ ~7.3 ppm, multiplet) and methylene groups adjacent to amino moieties (δ ~3.5–4.0 ppm). -NMR confirms carbonyl and quaternary carbons .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns.

- Elemental Analysis : Quantify chloride content to confirm the dihydrochloride stoichiometry .

Q. What are the solubility and stability profiles of this compound, and how should it be stored?

- Solubility : The dihydrochloride form is highly soluble in polar solvents (e.g., water, methanol) but poorly soluble in non-polar solvents like diethyl ether .

- Stability : Store at -20°C in airtight, light-protected containers to prevent degradation. Avoid prolonged exposure to moisture, which may hydrolyze ester groups .

Advanced Research Questions

Q. How can researchers evaluate the pharmacokinetic (PK) properties of this compound in drug development studies?

- In Vitro Assays : Measure metabolic stability using liver microsomes and permeability via Caco-2 cells.

- In Vivo Studies : Administer the compound in animal models and analyze plasma samples via LC-MS/MS to determine half-life, clearance, and bioavailability.

- Challenges : The dihydrochloride salt may alter ionization in biological matrices, requiring pH-adjusted mobile phases in analytical methods .

Q. How can competing synthetic pathways (e.g., Boc-protection vs. direct alkylation) impact yield and impurity profiles?

- Boc-Protected Routes : Offer better control over regioselectivity but require additional deprotection steps (e.g., TFA treatment), risking ester hydrolysis .

- Direct Alkylation : Faster but prone to over-alkylation, necessitating rigorous purification (e.g., recrystallization from ethanol/water mixtures).

- Impurity Analysis : Use HPLC with a C18 column and UV detection (λ = 254 nm) to resolve byproducts like mono-hydrochloride salts or unreacted intermediates .

Q. What strategies mitigate false-positive results in bioactivity assays caused by this compound’s structural features?

- Counter-Screens : Test against off-target receptors (e.g., GPCR panels) to rule out non-specific binding.

- Chelation Studies : Assess metal-binding potential (e.g., with Zn or Fe) using ITC or UV-Vis spectroscopy, as the amino groups may interfere with enzymatic assays .

- Negative Controls : Include structurally analogous but inactive compounds (e.g., methyl ester variants without benzylamino groups) to validate target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.